molecular formula C16H8ClIN2O4 B11531932 (4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11531932
M. Wt: 454.60 g/mol
InChI Key: RLJJRTOADYVGEK-AUWJEWJLSA-N
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Description

(4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The chloro, nitro, and iodo groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the benzylidene group: This can be done through a condensation reaction between an aldehyde and the oxazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines.

    Substitution: Products will depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.

    Study of reaction mechanisms: Its reactions can provide insights into the mechanisms of organic reactions.

Biology

    Biological activity: The compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

    Drug development: Its derivatives could be explored for therapeutic applications in treating various diseases.

Industry

    Material science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(2-chlorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(2-nitrophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(2-chloro-5-nitrophenyl)-4-(benzylidene)-1,3-oxazol-5(4H)-one

Uniqueness

The presence of both chloro and nitro groups, along with the iodo substituent, makes (4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one unique. These substituents can significantly influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H8ClIN2O4

Molecular Weight

454.60 g/mol

IUPAC Name

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(3-iodophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H8ClIN2O4/c17-13-5-4-11(20(22)23)8-12(13)15-19-14(16(21)24-15)7-9-2-1-3-10(18)6-9/h1-8H/b14-7-

InChI Key

RLJJRTOADYVGEK-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC(=C1)I)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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